![molecular formula C13H16N2O2 B2358293 2-[(1-甲基吡咯烷-2-基)甲氧基]-1,3-苯并恶唑 CAS No. 2200697-18-1](/img/structure/B2358293.png)

2-[(1-甲基吡咯烷-2-基)甲氧基]-1,3-苯并恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

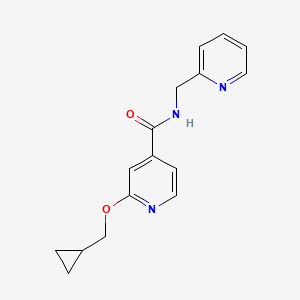

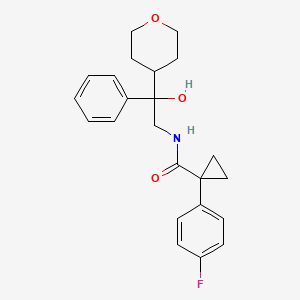

The compound “2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole” is a complex organic molecule that contains a benzoxazole ring and a methylpyrrolidine group . The benzoxazole ring is a heterocyclic compound, consisting of a benzene ring fused to an oxazole ring. The methylpyrrolidine group is a pyrrolidine ring with a methyl substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The benzoxazole ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole and pyrrolidine rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s known for its non-planarity due to a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the pyrrolidine ring could potentially undergo various reactions such as functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzoxazole and pyrrolidine rings could influence its solubility, boiling point, and melting point .科学研究应用

合成和化学性质

- 吡咯烷衍生物合成:反式 N-取代吡咯烷衍生物的合成,包括带有 1,2,4-三唑环的衍生物,展示了吡咯烷化合物在创造显著生物活性方面的多功能性。这些活性归因于它们的氢键、溶解度、偶极性特征和刚性 (Prasad 等,2021).

- 荧光纳米纤维和微晶:对 2-苯基苯并恶唑衍生物的研究表明它们在制造高荧光纳米纤维和微晶中的应用。这些化合物表现出强烈的蓝光发射,有望用作荧光纳米材料 (Ghodbane 等,2012).

生物活性

- DNA 结合和抗肿瘤活性:一项针对基于苯并恶唑的配体及其过渡金属配合物的研究揭示了它们通过嵌入模式与 DNA 结合的能力。这些化合物显示出显着的抗肿瘤活性,表明在癌症治疗中具有潜在用途 (Jiang 等,2010).

- pH 和金属阳离子传感:苯并恶唑衍生物已应用于创建荧光探针以检测 pH 变化和金属阳离子。它们的高灵敏度和选择性使其对于生物和环境监测很有价值 (Tanaka 等,2001).

材料科学

- 光降解研究:质子泵抑制剂雷贝拉唑钠等苯并恶唑衍生物的光降解提供了对这些化合物在不同条件下的稳定性的见解,这对于它们的药物应用至关重要 (Garcia 等,2008).

作用机制

Target of Action

Compounds with similar structures have been used as precursors to phosphine ligands for catalytic asymmetric grignard cross-coupling reactions .

Biochemical Pathways

Based on its potential role as a precursor to phosphine ligands, it might be involved in the grignard cross-coupling reactions .

Result of Action

Its potential role as a precursor to phosphine ligands suggests that it might have a significant impact on the catalytic asymmetric grignard cross-coupling reactions .

安全和危害

未来方向

属性

IUPAC Name |

2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-15-8-4-5-10(15)9-16-13-14-11-6-2-3-7-12(11)17-13/h2-3,6-7,10H,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAGGPVRELXMCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358210.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)

![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)

![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)